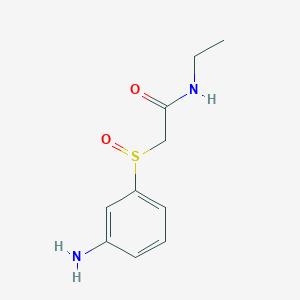

2-(3-aminobenzenesulfinyl)-N-ethylacetamide

Overview

Description

The compound “2-(3-aminobenzenesulfinyl)-N-ethylacetamide” is an organic compound containing an amine group (-NH2), a sulfinyl group (-SO), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that it could participate in various chemical reactions typical of amines, sulfinyls, and amides .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amine group could participate in acid-base reactions, the sulfinyl group could undergo oxidation or reduction reactions, and the acetamide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Synthesis and Medicinal Chemistry

One of the primary applications of 2-(3-aminobenzenesulfinyl)-N-ethylacetamide derivatives lies in their role as building blocks in medicinal chemistry. For instance, 3-Aminomethyl-3-fluoropiperidines, which are highly relevant in this field, are synthesized using compounds with similar functional groups, highlighting the significance of such chemical structures in developing new medicinal compounds (Van Hende et al., 2009).

Catalysis and Chemical Transformations

Sulfonated Schiff base copper(II) complexes, derived from compounds structurally similar to 2-(3-aminobenzenesulfinyl)-N-ethylacetamide, have been reported to serve as efficient and selective catalysts in alcohol oxidation. These complexes, synthesized through intricate chemical pathways, highlight the potential of such compounds in catalytic applications and chemical transformations (Hazra et al., 2015).

Antitumor Activity

Research has indicated the potential of 2-(3-aminobenzenesulfinyl)-N-ethylacetamide derivatives in antitumor applications. Novel polyfunctionally substituted heterocyclic compounds derived from related structures have exhibited significant inhibitory effects in vitro, suggesting promising directions for cancer treatment research (Shams et al., 2010).

Mechanism of Action

Target of Action

It’s known that the 1-benzothiophene scaffold, which is structurally similar to the compound , forms the basic structural fragment of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Mode of Action

Amines are known to be nucleophilic and can bond to and form products with a variety of electrophiles . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Based on the structural similarity to benzothiophenes, it can be inferred that the compound might influence pathways related to antimicrobial, antitumor, and antifungal activities, as well as hormonal modulation and antioxidant effects .

Pharmacokinetics

It’s known that amines generally have good bioavailability due to their ability to form salts, which are often more soluble in water than their parent compounds .

Result of Action

Based on the structural similarity to benzothiophenes, it can be inferred that the compound might have antimicrobial, antitumor, antifungal, hormonal modulating, and antioxidant effects .

Future Directions

properties

IUPAC Name |

2-(3-aminophenyl)sulfinyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-12-10(13)7-15(14)9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBURSCVQEWOWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CS(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

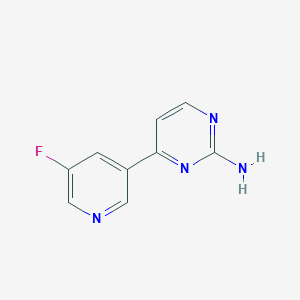

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)

![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)